2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-chlorophenyl group at the 5-position and a thioether-linked acetamide moiety terminating in a 5-methylisoxazole ring. This structure combines pharmacophoric elements known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 3-chlorophenyl group may enhance lipophilicity and target binding, while the isoxazole moiety contributes to metabolic stability and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3S/c1-8-5-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-3-2-4-10(15)6-9/h2-6H,7H2,1H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKALPJITXJGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately . The structure features a thioether linkage to an oxadiazole ring and an acetamide group, which are critical for its interaction with biological systems. The presence of the 3-chlorophenyl and 5-methylisoxazol-3-yl groups may enhance its pharmacological properties due to their electronic and steric effects .
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities, including:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For example, compounds similar to this one have shown minimum inhibitory concentrations (MICs) against various pathogens. Notably, derivatives have been reported to possess strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria .
Anticancer Activity
The oxadiazole scaffold is linked to anticancer properties. Derivatives have been shown to induce apoptosis in various cancer cell lines. Structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings enhance cytotoxicity against cancer cells .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their ability to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Inhibition of MPO activity suggests potential applications in treating inflammatory diseases .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses, leading to reduced production of reactive oxygen species (ROS).
- Induction of Apoptosis : Interaction with cellular proteins and pathways involved in apoptosis is critical for its anticancer effects. Studies suggest disruption of mitochondrial membrane potential and activation of caspases leading to programmed cell death .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Similar Oxadiazole Derivative | 0.22 | Escherichia coli |
Cytotoxicity Studies
In vitro studies on L929 normal cell lines showed that certain derivatives had minimal cytotoxic effects at concentrations up to 200 µM, indicating a favorable therapeutic window .
Case Study: Anti-inflammatory Activity
In a carrageenan-induced hind paw edema model in mice, compounds derived from oxadiazoles exhibited significant anti-inflammatory activity compared to control groups. For instance, a derivative showed marked inhibition of edema at a dose of 100 mg/kg .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound demonstrate IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia).
Table 2: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | A549 | 1.61 ± 1.92 | |
| Compound B | Jurkat | 1.98 ± 1.22 | |
| Compound C | A431 | <10 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies suggest it can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, the compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of the compound is heavily influenced by its structural components:
- Oxadiazole Ring : Critical for cytotoxicity.
- Chlorophenyl Substituents : Enhance binding interactions with target molecules.
- Thioether Linkage : May improve solubility and stability.
Table 3: Structure-Activity Relationship Insights
| Structural Component | Influence on Activity |
|---|---|
| Oxadiazole Ring | Essential for cytotoxicity |
| Chlorophenyl Substituents | Improve interaction with targets |
| Thioether Linkage | Increases lipophilicity and uptake |
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : Synthesized by reacting hydrazides with carbon disulfide and an appropriate base.
- Introduction of Chlorophenyl Groups : Achieved through nucleophilic substitution reactions using chlorinated anilines.
- Thioether Formation : Formed by reacting the oxadiazole intermediate with a thiol compound.
- Acetamide Formation : Final step in synthesizing the complete structure.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl Position: The target compound’s 3-chlorophenyl group (vs.
- Isoxazole vs. Pyrimidine : The 5-methylisoxazole terminal group (target compound) likely enhances metabolic stability compared to pyrimidine derivatives (Compound 154), which may exhibit higher polarity .
- Thiadiazole vs. Oxadiazole : Thiadiazole analogues (e.g., 5j) show lower melting points (138–140°C) compared to oxadiazoles, suggesting reduced crystallinity and improved solubility .
Key Findings :
- Halogen Impact : Compound 154’s 4-chlorophenyl group contributes to its potency (IC50 = 3.8 μM), suggesting the target compound’s 3-chlorophenyl may offer comparable or superior activity if positioned optimally .
- Thioether Linkage : The thioacetamide bridge in the target compound and analogues (e.g., 5j) enhances membrane permeability and thiol-mediated interactions, critical for intracellular target engagement .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how is reaction progress monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride in triethylamine, followed by coupling with 5-methylisoxazol-3-amine. Reaction progress is monitored via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) . For thiol-acetamide coupling, anhydrous acetone and potassium carbonate are used under reflux (3–5 hours), with recrystallization in ethanol for purification .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the 3-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and methylisoxazole (δ ~2.3 ppm for CH3). The oxadiazole ring’s carbons appear at δ ~160–165 ppm .
- IR Spectroscopy : Detect C=O (amide I band at ~1650 cm⁻¹) and C-S (thioether stretch at ~650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks should align with the molecular formula C₁₄H₁₀ClN₃O₃S (exact mass: 359.01 g/mol) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory activity : COX-2 inhibition assay using ELISA .
- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up studies?
- Methodological Answer :
- Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent effects : Use DMF instead of acetone to improve solubility of intermediates (yield increases from ~60% to ~85%) .
- Reaction time : Extend reflux to 6–8 hours for complete thiolate intermediate formation, monitored via HPLC .
Q. How do tautomeric forms (e.g., thione-thiol) influence stability and bioactivity?
- Methodological Answer :
- Spectroscopic analysis : Use FT-IR and UV-Vis to detect thione (C=S stretch at ~1200 cm⁻¹) vs. thiol (S-H at ~2550 cm⁻¹) tautomers .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict dominant tautomer in aqueous vs. nonpolar solvents .
- Bioactivity correlation : Compare IC₅₀ of tautomeric forms in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological data across studies?
- Methodological Answer :
- Purity validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols .
- Structural analogs : Compare with 5-(4-chlorophenyl) derivatives to isolate substituent effects .
Q. How can molecular docking predict target interactions for this compound?
- Methodological Answer :
- Protein preparation : Retrieve target structures (e.g., COX-2, EGFR) from PDB (e.g., 5KIR).
- Ligand preparation : Optimize 3D geometry using Avogadro (MMFF94 force field).
- Docking software : AutoDock Vina with grid boxes centered on active sites (20 ų). Validate with re-docking (RMSD ≤2.0 Å) .
- Key interactions : Look for hydrogen bonds with Ser530 (COX-2) or hydrophobic contacts with EGFR’s ATP-binding pocket .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
